![molecular formula C16H16FNO4S B1305392 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid CAS No. 332052-57-0](/img/structure/B1305392.png)
3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Overview
Description
3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is a synthetic organic compound that features a fluorinated phenyl group and a toluene sulfonylamino group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various halogenation or substitution reactions can introduce the fluorine atom at the desired position.
Coupling with Propionic Acid: The final step involves coupling the fluorophenyl and sulfonylamino intermediates with a propionic acid derivative under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group of the propionic acid, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research has indicated that compounds similar to 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid may exhibit anticancer properties. The presence of the sulfonamide group is known to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that modifying the structure can influence cytotoxicity against various cancer cell lines .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are critical in various metabolic pathways. For instance, sulfonamide derivatives are often explored as inhibitors of carbonic anhydrase and other related enzymes, which play roles in tumor growth and metastasis .
Materials Science Applications
1. Polymer Synthesis
Due to its functional groups, this compound can be utilized in the synthesis of polymers with tailored properties. The incorporation of sulfonamide functionalities into polymer matrices can improve thermal stability and mechanical properties, making them suitable for advanced material applications .
2. Coatings and Adhesives
Research has explored the use of such compounds in developing coatings and adhesives that require enhanced adhesion properties and resistance to environmental degradation. The fluorinated component contributes to hydrophobic characteristics, which is beneficial for protective coatings .
Analytical Chemistry Applications
1. Chromatography
this compound serves as a standard or reference compound in chromatographic analyses due to its distinct retention behavior. It can be used in high-performance liquid chromatography (HPLC) methods for the separation and quantification of similar sulfonamide-containing compounds .
2. Spectroscopic Studies
The unique structural features allow for detailed spectroscopic studies, including NMR and mass spectrometry, aiding in the elucidation of complex mixtures in pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
- 3-(4-Methyl-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
- 3-(4-Nitro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Uniqueness
The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique among similar compounds.
Biological Activity
Overview
3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid (CAS No. 332052-57-0) is a synthetic compound characterized by its unique structural features, including a fluorinated phenyl group and a sulfonylamino group attached to a propionic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific biological macromolecules, such as enzymes and receptors. The presence of the fluorine atom may enhance the compound's stability and lipophilicity, potentially increasing its bioavailability and interaction with target sites within the body .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in conditions like arthritis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The structural features of the compound may contribute to its ability to interact with cancer-related targets .
Case Studies
- In Vitro Studies : A study investigating the effects of various sulfonamide derivatives on cancer cell lines found that compounds structurally related to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction .
- Animal Models : In vivo studies using murine models have indicated that treatment with related compounds resulted in reduced tumor growth and improved survival rates compared to control groups. These findings support further exploration of this compound's therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure | Biological Activity |
---|---|---|
3-(4-Chloro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | Chloro Compound | Moderate anti-inflammatory activity |
3-(4-Methyl-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | Methyl Compound | Anticancer effects observed |
3-(4-Nitro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | Nitro Compound | High cytotoxicity against various cancer cell lines |
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-11-2-8-14(9-3-11)23(21,22)18-15(10-16(19)20)12-4-6-13(17)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPSXEFXWDHPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389482 | |
Record name | 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332052-57-0 | |
Record name | 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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